![molecular formula C18H11ClN2O4 B14004923 N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide CAS No. 16223-53-3](/img/structure/B14004923.png)
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide is a chemical compound with the molecular formula C17H10ClNO3 and a molecular weight of 311.7 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with a chloro group and a dioxo group, as well as a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
科学的研究の応用
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on prostate cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key cellular functions.
類似化合物との比較
Similar Compounds
Similar compounds to N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide include other benzamide derivatives and naphthalene-based compounds. Examples include:
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
- N-(2,3-dimethylphenyl)-2-methoxyacetamido]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a chloro group and a dioxo group on the naphthalene ring
特性
CAS番号 |
16223-53-3 |
|---|---|
分子式 |
C18H11ClN2O4 |
分子量 |
354.7 g/mol |
IUPAC名 |
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C18H11ClN2O4/c19-13-14(16(23)12-9-5-4-8-11(12)15(13)22)20-18(25)21-17(24)10-6-2-1-3-7-10/h1-9H,(H2,20,21,24,25) |
InChIキー |
FSYOGPNXDRUAFD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
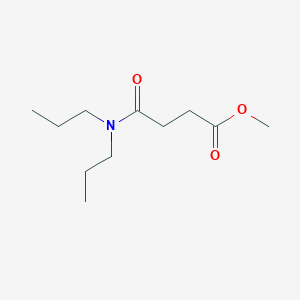

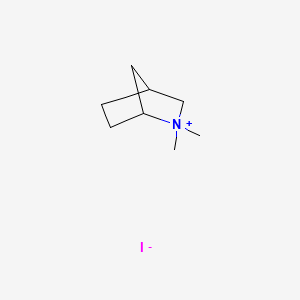
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
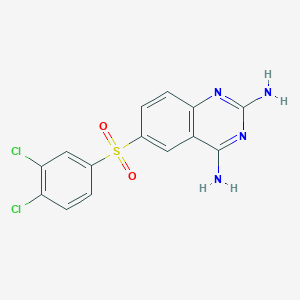
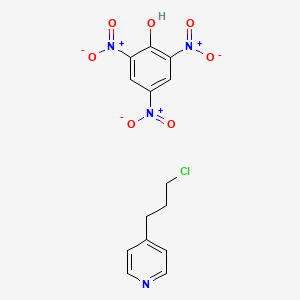
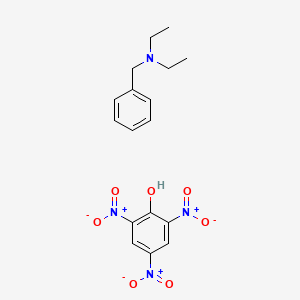
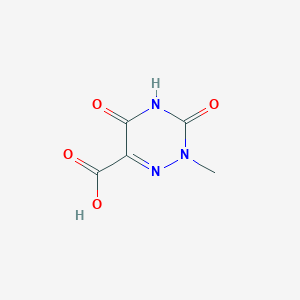
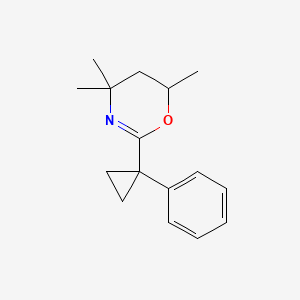
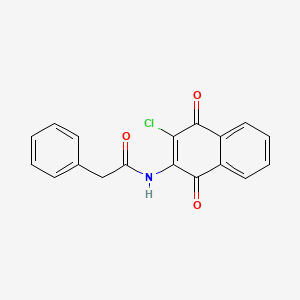
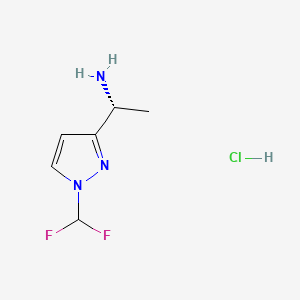
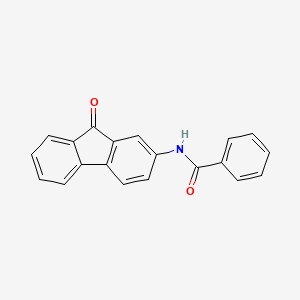
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
